4-Methyl-2-nitropyridine
Overview
Description
4-Methyl-2-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom, and the methyl and nitro groups are substituents that modify the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of nitropyridine derivatives can involve various chemical reactions and protocols. For instance, a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was synthesized using a Vilsmeier–Haack chlorination protocol, starting from a methoxymethyl-substituted nitropyridine precursor . This suggests that similar methodologies could potentially be applied to synthesize 4-methyl-2-nitropyridine by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of 2-amino-4-methyl-3-nitropyridine was determined, revealing that the molecules form centrosymmetric dimers through N–H⋯N hydrogen bonds . Similarly, the molecular structure of 4-nitropyridine-N-oxide was determined by gas-phase electron diffraction, which could provide insights into the structural aspects of 4-methyl-2-nitropyridine .
Chemical Reactions Analysis
Nitropyridines can undergo various chemical reactions, including biotransformation by microorganisms. For instance, 2-amino-4-methyl-3-nitropyridine was transformed by Cunninghamella elegans into several products, including hydroxylated and oxidized derivatives . The nitrosation of 4-methylaminopyridine and its derivatives has also been studied, showing that these compounds can form nitrosamines under certain conditions . These studies indicate that 4-methyl-2-nitropyridine may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridines are influenced by their molecular structure. Vibrational spectroscopy studies, such as those performed on 2-hydroxy-4-methyl-3-nitropyridine, provide information on molecular stability and bond strength . The formation of hydrogen-bonded dimers and the influence of substituents on the electronic properties, such as the HOMO–LUMO gap, are important factors that determine the reactivity and physical properties of these compounds . The effects of solvents on the optical properties of nitropyridines have also been investigated, showing variations in absorption and fluorescence spectra .
Scientific Research Applications
Synthesis of Pyridine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 4-Nitropyridine, which can be derived from 4-Methyl-2-nitropyridine, is an excellent starting material for the preparation of pyridine derivatives. These derivatives are important synthetic intermediates for new pesticides and medicines .
- Methods of Application : The pathway to 4-nitropyridine involves two steps, including a nitration step and a reduction step. The nitration reaction is a key step and usually involves the use of HNO3 – H2SO4 mixed acid as the nitration reagent .
- Results or Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .
Synthesis of Imidazo[4,5-c]pyridines
- Scientific Field : Organic Chemistry
- Application Summary : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
- Methods of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results or Outcomes : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Insulation for Wires and Cables
- Scientific Field : Materials Science
- Application Summary : 4-Methyl-2-nitroaniline, which can be derived from 4-Methyl-2-nitropyridine, can be used in applications, including insulation for wires and cables .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Synthesis of Ethyl 6-azaindole-2-carboxylate
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methyl-3-nitropyridine may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Malonation of Substituted Nitropyridines
- Scientific Field : Organic Chemistry
- Application Summary : Malonation of substituted nitropyridines was attempted with diethyl sodiomethylmalonate .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Microbial Transformation
- Scientific Field : Microbiology
- Application Summary : The substrate, 2-amino-4-methyl-3-nitropyridine, was prepared as a 50 mg/ml stock solution in DMSO and added to a final level of 0.05 % in the biotransformation medium containing the selected microorganisms .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
The future directions for 4-Methyl-2-nitropyridine research could involve exploring its potential applications in the synthesis of fine chemicals and key pharmaceutical intermediates . Additionally, the development of new and efficient methods for the preparation of fluoroorganic compounds has gained attention in recent years .
properties
IUPAC Name |
4-methyl-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENLLAEDBMNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939741 | |
Record name | 4-Methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-nitropyridine | |
CAS RN |
18368-71-3 | |
Record name | 4-Methyl-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18368-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitro-4-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368713 | |
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Record name | 2-Nitro-4-picoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170562 | |
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Record name | 4-Methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Nitro-4-picoline | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRA6WB9ER9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.